molecular formula C13H11N3O5 B3089785 3-(5-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione CAS No. 1198787-23-3

3-(5-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Cat. No. B3089785
M. Wt: 289.24 g/mol
InChI Key: CSPWBOBHCQNLLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(5-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione” is a derivative of piperidine-2,6-dione . It is related to a series of novel substituted piperidine-2,6-dione derivatives that have been used in reducing Widely Interspaced Zinc Finger Motifs (WIZ) protein expression levels and/or inducing fetal hemoglobin (HbF) protein expression levels . These compounds are useful for the treatment of inherited blood disorders such as sickle cell disease and β-thalassemia .


Molecular Structure Analysis

The molecular structure of “3-(5-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione” is complex, with various functional groups. The compound is a derivative of piperidine-2,6-dione, which suggests it has a piperidine ring (a six-membered ring with one nitrogen atom) and two carbonyl groups attached to the 2nd and 6th carbon atoms of the ring . The “5-Nitro-1-oxoisoindolin-2-yl” part suggests the presence of an isoindoline group (a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring), which is substituted with a nitro group at the 5th position and a carbonyl group at the 1st position .

Scientific Research Applications

Antiviral Activity

A study focused on synthesizing derivatives related to 3-(5-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione, which showed weak antiviral activity against the yellow fever virus and bovine viral diarrhea virus in cell cultures (Terzioğlu et al., 2005).

Anticancer Properties

Research on N-substituted indole derivatives, closely related to the chemical structure of interest, demonstrated significant anticancer activity against human breast cancer cell lines. These findings suggest potential applications in oncology (Kumar & Sharma, 2022).

Chiral Separation Studies

A study on the enantiomeric resolution of similar compounds indicated the potential for application in chiral separation and analysis, highlighting the importance of understanding stereochemistry in drug development (Ali et al., 2016).

Synthesis of Derivatives

The synthesis of derivatives involving similar chemical structures has been explored for various applications, including as intermediates in other chemical syntheses (Yoneda et al., 1981).

Corrosion Inhibition

Research includes the synthesis of 5-Nitro isatin derivatives, starting from similar compounds, for use in corrosion inhibition, particularly in sea water. This highlights potential applications in materials science and engineering (Ahmed et al., 2018).

Cytotoxicity Evaluation

Studies have evaluated the cytotoxicity of derivatives, indicating potential applications in evaluating drug safety and efficacy in cancer treatment (Karalı, 2002).

Antimicrobial Activity

Some derivatives have shown antimicrobial activity against Gram-positive bacteria, suggesting potential use in developing new antibiotics or antiseptics (Daisley & Shah, 1984).

properties

IUPAC Name

3-(6-nitro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O5/c17-11-4-3-10(12(18)14-11)15-6-7-5-8(16(20)21)1-2-9(7)13(15)19/h1-2,5,10H,3-4,6H2,(H,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPWBOBHCQNLLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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